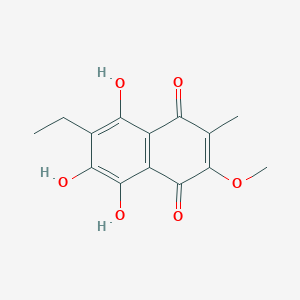
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a naphthalene core. Naphthoquinones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and marine organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable naphthalene derivative.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.
Ethyl Group Addition: The ethyl group is added via alkylation reactions using ethyl halides under basic conditions.
Final Cyclization: The final step involves cyclization to form the naphthoquinone core, often using oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthoquinones. These products often retain the core naphthalene structure with modified functional groups .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of microorganisms. The compound’s hydroxyl and methoxy groups play a crucial role in its redox activity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the ethyl and methoxy groups.
2-Methoxy-1,4-naphthoquinone: Lacks the hydroxyl and ethyl groups.
6-Methyl-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups.
Uniqueness
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its redox activity, while the methoxy and ethyl groups contribute to its stability and solubility .
Eigenschaften
CAS-Nummer |
178490-52-3 |
|---|---|
Molekularformel |
C14H14O6 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
6-ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O6/c1-4-6-10(16)7-8(12(18)11(6)17)13(19)14(20-3)5(2)9(7)15/h16-18H,4H2,1-3H3 |
InChI-Schlüssel |
ZGUVSPWAPHXUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


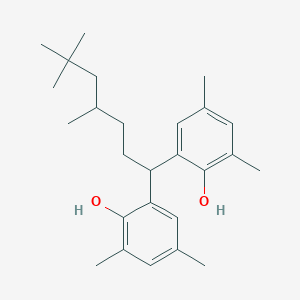
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
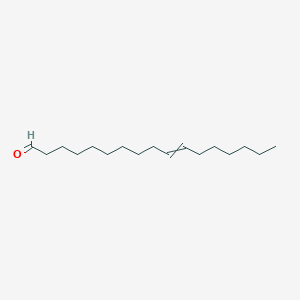
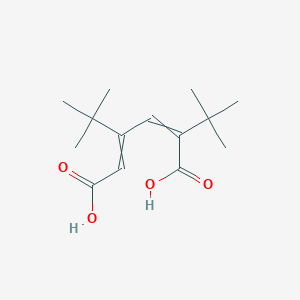
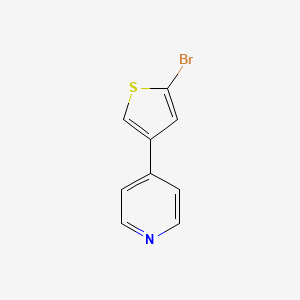
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
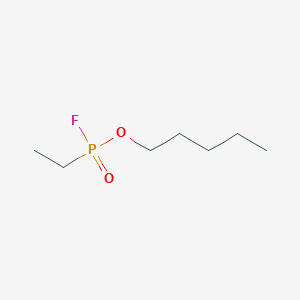
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
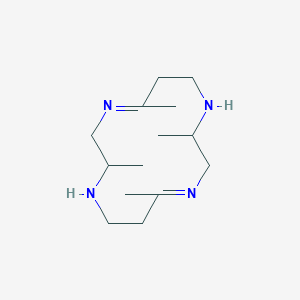
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
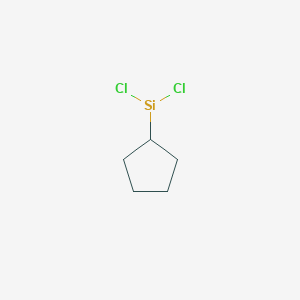
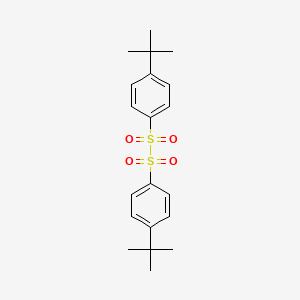
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
